{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid) is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group and two phosphonic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid) typically involves the reaction of 3,5-dichloroaniline with formaldehyde and phosphorous acid. The reaction conditions often include:
Temperature: Moderate heating (around 60-80°C)
Solvent: Aqueous or organic solvents such as ethanol or methanol
Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction
Industrial Production Methods
In an industrial setting, the production of {[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid) may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Amines in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of {[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid) involves its interaction with specific molecular targets. The compound can bind to enzymes, altering their activity and affecting various biochemical pathways. The phosphonic acid groups play a crucial role in binding to metal ions and other active sites within proteins.
Comparison with Similar Compounds
Similar Compounds
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- {[(3,5-dichlorophenyl)amino]methanediyl}bis(phosphonic acid)
Uniqueness
{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid) is unique due to its specific combination of dichlorophenyl and phosphonic acid groups, which confer distinct chemical and biological properties
Properties
CAS No. |
195000-01-2 |
---|---|
Molecular Formula |
C7H9Cl2NO6P2 |
Molecular Weight |
336.00 g/mol |
IUPAC Name |
[(3,5-dichloroanilino)-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C7H9Cl2NO6P2/c8-4-1-5(9)3-6(2-4)10-7(17(11,12)13)18(14,15)16/h1-3,7,10H,(H2,11,12,13)(H2,14,15,16) |
InChI Key |
ALPQLQJFTUXTFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.